molecular formula C14H16N4O2S B2610356 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide CAS No. 2034267-89-3

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide

Cat. No.: B2610356
CAS No.: 2034267-89-3
M. Wt: 304.37
InChI Key: WSQOHGRINXTEDW-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: Starting from cyclopropylamine and a suitable diketone, the pyridazinone core can be synthesized through a cyclization reaction.

    Thiazole Ring Formation: The thiazole ring can be introduced by reacting 4,5-dimethylthiazole with an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the pyridazinone core with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or thiazole moieties.

    Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazinone.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions for substitution reactions could involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a dihydropyridazinone.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-viral, or anti-inflammatory activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This could involve inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide
  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide
  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)propionamide

Uniqueness

The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both cyclopropyl and thiazole moieties may confer unique properties compared to other pyridazinone derivatives.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-8-9(2)21-14(15-8)16-12(19)7-18-13(20)6-5-11(17-18)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQOHGRINXTEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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